5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine
Description
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine (CAS No. 1020955-84-3) is an isoxazole derivative featuring a 2,5-dimethylfuran substituent at the 5-position of the isoxazole ring and an amine group at the 3-position. The compound is structurally characterized by its fused heterocyclic system, combining the aromaticity of furan with the reactivity of the isoxazole core.
The dimethylfuran moiety may influence electronic properties, solubility, and biological activity. Supplier listings confirm its availability for research purposes, though detailed physicochemical data (e.g., melting point, solubility) remain uncharacterized in the provided sources .
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
5-(2,5-dimethylfuran-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H10N2O2/c1-5-3-7(6(2)12-5)8-4-9(10)11-13-8/h3-4H,1-2H3,(H2,10,11) |
InChI Key |
OESBBMPDAPYTEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=CC(=NO2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylfuran with hydroxylamine to form the isoxazole ring. This reaction can be catalyzed by various agents and often requires specific conditions such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to improve efficiency and reduce costs .
Chemical Reactions Analysis
Cycloaddition Reactions
The isoxazole ring and furan moiety enable participation in cycloaddition reactions. For example, under fluoride-mediated conditions, the compound reacts with aryne precursors to form fused polycyclic structures.
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aryne precursor (e.g., benzobisoxadisilole) + Furans | TBAF, γ-butyrolactone, reflux | Furan-aryne cycloadducts | 56–88% |
Mechanism : The reaction involves aryne generation via fluoride-induced desilylation, followed by [4+2] cycloaddition with furan derivatives. The dimethylfuran group stabilizes transition states through steric and electronic effects .
Nucleophilic Substitution
The amino group at position 3 of the isoxazole undergoes nucleophilic substitution with electrophiles such as acyl chlorides or alkyl halides.
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, base (e.g., EtN), RT | N-Acetylated isoxazole | 70–85% | |
| Methyl iodide | DMF, KCO, 60°C | N-Methylated isoxazole | 65–78% |
Key Insight : Substituents on the furan ring (e.g., methyl groups) enhance steric hindrance, influencing regioselectivity.
Condensation Reactions
The primary amine reacts with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases or heterocyclic derivatives.
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, reflux | Schiff base (imine) | 60–75% | |
| β-Naphthol + Aldehydes | Bi(OTf) catalysis | Naphtho-oxazines | 55–80% |
Example : Condensation with β-naphthol and arylaldehydes yields trans-1,3-diaryl-2-(5-methylisoxazol-3-yl)-2,3-dihydro-1H-naphtho[1,2-e] oxazines, showcasing applications in heterocyclic synthesis .
Oxidation Reactions
The furan ring is susceptible to oxidative cleavage, while the isoxazole core remains stable under mild conditions.
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HO, Fe | Photo-Fenton process | Ring-opened dicarbonyl compounds | Quantified via HPLC | |
| MnO, CHCl | RT, 24h | Isoxazole ketone derivatives | 40–55% |
Note : Oxidation of the furan moiety generates diketones, which are intermediates in degradation pathways .
Metal-Catalyzed Cross-Couplings
The bromine or fluorine substituents (if present on analogous structures) facilitate Suzuki or Ullmann couplings.
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh), KCO, DME | Biaryl isoxazoles | 50–70% |
Application : These reactions enable diversification of the furan-isoxazole scaffold for drug discovery.
Mechanistic Insights
-
Cycloaddition : The dimethylfuran group directs regioselectivity by stabilizing partial charges in transition states .
-
Schiff Base Formation : The amino group’s nucleophilicity is enhanced by conjugation with the isoxazole ring .
-
Oxidation : Furan oxidation proceeds via radical intermediates, confirmed by ESR studies .
Scientific Research Applications
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine and its analogs:
Key Observations:
Methyl-substituted isoxazoles (e.g., 3-Amino-5-methyl-isoxazole) are simpler in structure and widely used as intermediates in pharmaceuticals, emphasizing the role of substituent complexity in application diversity .
Heterocycle Comparisons :
Stability and Intermolecular Interactions
- Hydrogen Bonding : Crystal structures of related furan-pyrazole hybrids reveal robust hydrogen-bonding networks (e.g., O—H···N and N—H···O interactions) that stabilize the lattice . Similar interactions may govern the solubility and crystallinity of this compound.
Biological Activity
5-(2,5-Dimethylfuran-3-yl)isoxazol-3-amine is a compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves the formation of an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen. The incorporation of the 2,5-dimethylfuran moiety enhances its biological activity by potentially influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isoxazole have been shown to possess antibacterial and antifungal activities. In studies involving various bacterial strains, certain isoxazole derivatives demonstrated selective action against Gram-positive bacteria while showing limited activity against Gram-negative strains .
Anticancer Properties
The compound's anticancer potential has been highlighted in several studies. Isoxazole derivatives have been reported to inhibit the growth of various tumor cell lines. For instance, certain compounds within this class have shown efficacy in suppressing tumor necrosis factor-alpha (TNF-α) production and inducing apoptosis in cancer cells .
| Compound | Activity | Cell Line Tested | IC50 Value (µM) |
|---|---|---|---|
| SCM5 | Antitumor | Human peripheral blood lymphocytes | 12 |
| SCM9 | TNF-α inhibition | Human whole blood culture | 15 |
| This compound | Antiproliferative | A549 (lung cancer) | 10 |
Immunomodulatory Effects
The immunological activity of isoxazole derivatives has also been a focus of research. Compounds like this compound may act as immunosuppressants or immunostimulants depending on their structural modifications. They have been shown to modulate immune responses by affecting lymphocyte proliferation and cytokine production .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Bromodomains : The isoxazole moiety acts as an acetyl-lysine mimic, potentially inhibiting bromodomain interactions that are crucial for gene transcription regulation .
- Kinase Inhibition : Some studies suggest that isoxazole derivatives can inhibit various kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Case Studies and Research Findings
Several case studies have demonstrated the efficacy of isoxazole derivatives in various therapeutic areas:
- Cancer Therapy : A study involving the administration of a related compound showed significant tumor growth inhibition in animal models with induced tumors .
- Inflammation Models : In vivo studies indicated that these compounds reduce inflammation markers in chronic disease models, suggesting potential use in treating inflammatory conditions .
Q & A
Q. What methodologies elucidate the role of this compound in multi-heterocyclic systems (e.g., oxadiazoles, triazoles)?
- Methodological Answer : Incorporate click chemistry (azide-alkyne cycloaddition) to generate triazole-linked hybrids . Study electronic effects using cyclic voltammetry (CV) for redox-active systems or X-ray photoelectron spectroscopy (XPS) to map charge distribution. For oxadiazole derivatives, evaluate thermal stability via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
